molecular formula C10H6Cl2N2O2 B3287237 4,4'-Dichloro-2,2'-bipyridine N,N'-dioxide CAS No. 84175-08-6

4,4'-Dichloro-2,2'-bipyridine N,N'-dioxide

Cat. No.: B3287237
CAS No.: 84175-08-6
M. Wt: 257.07 g/mol
InChI Key: TYRWLTCAPVOCMV-UHFFFAOYSA-N
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Description

4,4’-Dichloro-2,2’-bipyridine N,N’-dioxide is a chemical compound with the molecular formula C10H6Cl2N2O2. It is a derivative of bipyridine, where two chlorine atoms are substituted at the 4 and 4’ positions, and the nitrogen atoms are oxidized to form N,N’-dioxide. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dichloro-2,2’-bipyridine N,N’-dioxide typically involves the oxidation of 4,4’-Dichloro-2,2’-bipyridine. One common method is to use hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the nitrogen atoms to form the N,N’-dioxide.

Industrial Production Methods

Industrial production of 4,4’-Dichloro-2,2’-bipyridine N,N’-dioxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dichloro-2,2’-bipyridine N,N’-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

    Reduction: Reduction reactions can convert the N,N’-dioxide back to the parent bipyridine compound.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.

    Reduction: Sodium borohydride (NaBH4) or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Higher oxidation state derivatives.

    Reduction: 4,4’-Dichloro-2,2’-bipyridine.

    Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’-Dichloro-2,2’-bipyridine N,N’-dioxide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential cytotoxic effects against cancer cells.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4,4’-Dichloro-2,2’-bipyridine N,N’-dioxide involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s cytotoxic effects are attributed to its ability to bind to amines in cancer cells, activating them through nucleophilic displacement of chloride ions.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichloro-2,2’-bipyridine: The parent compound without the N,N’-dioxide oxidation.

    4,4’-Dipyridyl N,N’-dioxide: A similar compound without the chlorine substitutions.

    4,4’-Diamino-2,2’-bipyridine: A derivative with amino groups instead of chlorine.

Uniqueness

4,4’-Dichloro-2,2’-bipyridine N,N’-dioxide is unique due to the presence of both chlorine substitutions and N,N’-dioxide oxidation. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-chloro-2-(4-chloro-1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-7-1-3-13(15)9(5-7)10-6-8(12)2-4-14(10)16/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRWLTCAPVOCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C2C=C(C=C[N+]2=O)Cl)C=C1Cl)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722659
Record name 4-Chloro-2-(4-chloro-1-oxopyridin-1-ium-2(1H)-ylidene)pyridin-1(2H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84175-08-6
Record name 4-Chloro-2-(4-chloro-1-oxopyridin-1-ium-2(1H)-ylidene)pyridin-1(2H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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